molecular formula C22H20ClN5O4 B3403476 N-(3-chloro-4-methoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1115960-08-1

N-(3-chloro-4-methoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B3403476
CAS No.: 1115960-08-1
M. Wt: 453.9
InChI Key: HLMDJAKABPMLGU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a triazolopyrazine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazolopyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones under acidic or basic conditions.

    Introduction of the phenoxy group: This step involves nucleophilic substitution reactions where the phenoxy group is introduced using phenol derivatives and suitable leaving groups.

    Acylation: The final step involves the acylation of the triazolopyrazine core with 3-chloro-4-methoxyphenyl acetic acid derivatives under conditions such as the use of acyl chlorides or anhydrides in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro and methoxy positions, using reagents like sodium methoxide or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its biological activity, particularly in targeting specific enzymes or receptors.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: The compound is explored for its use in catalysis and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The triazolopyrazine core is known to bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide: is compared with other triazolopyrazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the chloro and methoxy groups enhances its reactivity and potential for further functionalization.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O4/c1-13-5-4-6-17(14(13)2)32-21-20-26-28(22(30)27(20)10-9-24-21)12-19(29)25-15-7-8-18(31-3)16(23)11-15/h4-11H,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMDJAKABPMLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-methoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-methoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4-methoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-methoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

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